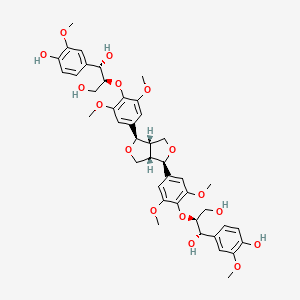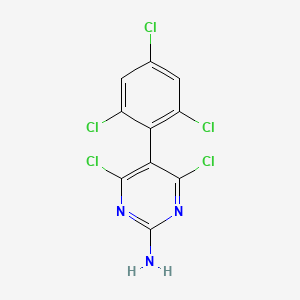
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione is a heterocyclic compound that contains a thiadiazolidine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl iodide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazolidine ring can be substituted with various nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines, alcohols, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted thiadiazolidine derivatives.
Scientific Research Applications
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties. These materials can be used in the development of sensors, catalysts, and electronic devices.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,3,4-thiadiazole-2-thione: Similar structure but lacks the pyridine ring.
5-Pyridin-2-yl-1,3,4-thiadiazolidine-2-thione: Similar structure but lacks the methyl groups.
3,5-Dimethyl-1,3,4-thiadiazole: Similar structure but lacks the thione group.
Uniqueness
3,5-Dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione is unique due to the presence of both the pyridine ring and the thiadiazolidine ring with methyl substitutions
Properties
CAS No. |
74752-62-8 |
|---|---|
Molecular Formula |
C9H11N3S2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
3,5-dimethyl-5-pyridin-2-yl-1,3,4-thiadiazolidine-2-thione |
InChI |
InChI=1S/C9H11N3S2/c1-9(7-5-3-4-6-10-7)11-12(2)8(13)14-9/h3-6,11H,1-2H3 |
InChI Key |
CQDDNBVPSLQVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN(C(=S)S1)C)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


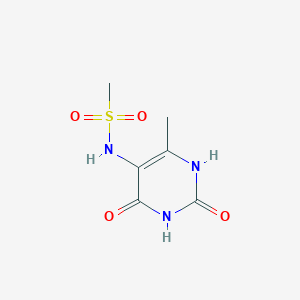
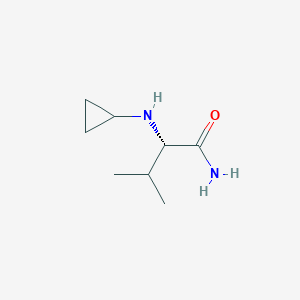
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
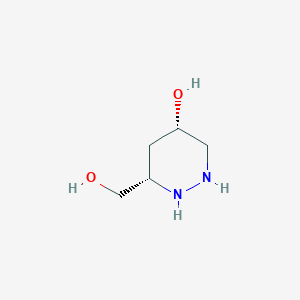
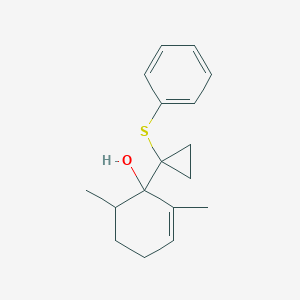

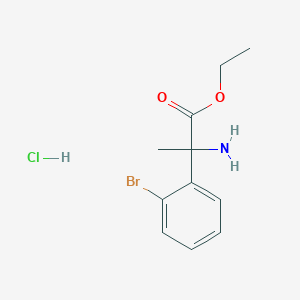
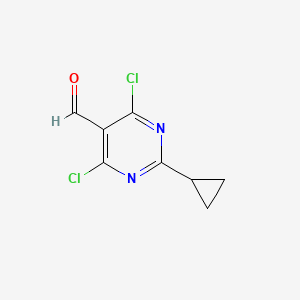

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)
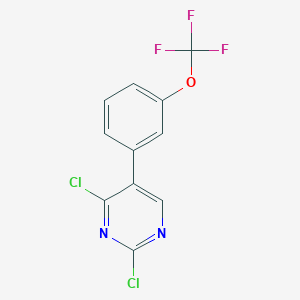
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
